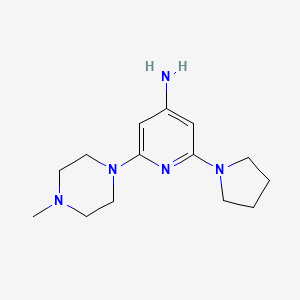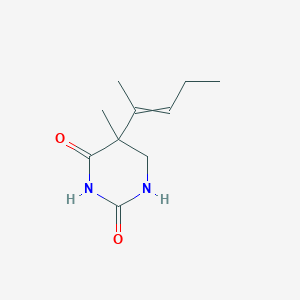![molecular formula C6H12GeO4 B14216621 2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane CAS No. 823180-72-9](/img/structure/B14216621.png)
2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[44]nonane is a unique organogermanium compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane typically involves the reaction of germanium tetrachloride with appropriate diols under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield organogermanium hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the germanium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include germanium dioxide derivatives, organogermanium hydrides, and substituted organogermanium compounds, which have various applications in materials science and catalysis .
Scientific Research Applications
2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,4,6,9-Tetraoxa-5-germaspiro[4.4]nonane: Similar structure but lacks the dimethyl groups.
2,7-Dimethyl-1,4,6,9-tetraoxa-5-phosphoniaspiro[4.4]nonane: Contains a phosphorus atom instead of germanium.
6,9-Dimethyl-1-oxa-4-thiaspiro[4.4]nonane: Contains sulfur and oxygen atoms in the spirocyclic structure.
Uniqueness
2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and catalysis, where other similar compounds may not be as effective .
Properties
CAS No. |
823180-72-9 |
|---|---|
Molecular Formula |
C6H12GeO4 |
Molecular Weight |
220.79 g/mol |
IUPAC Name |
3,8-dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane |
InChI |
InChI=1S/C6H12GeO4/c1-5-3-8-7(10-5)9-4-6(2)11-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
XFZPKDNUGOLKGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO[Ge]2(O1)OCC(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


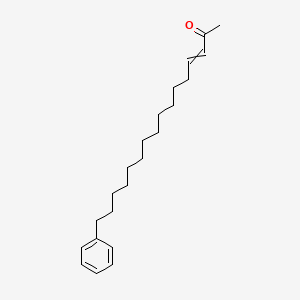
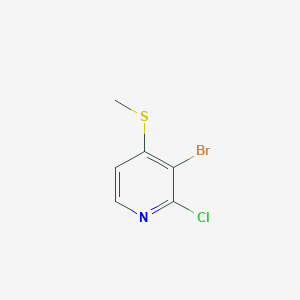
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
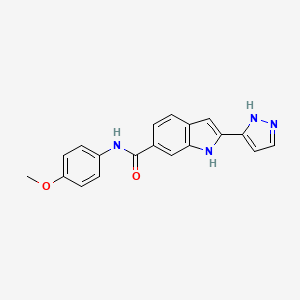
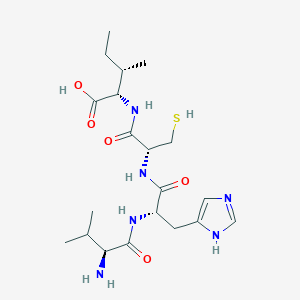
![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
![3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14216598.png)
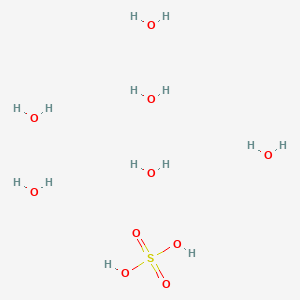
![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
